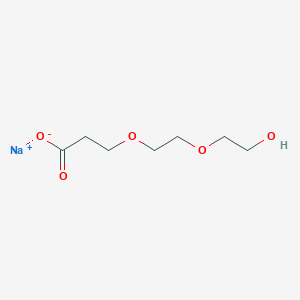
3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32876584” is a chemical entity identified by its unique identifier in the MDL Information Systems database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32876584” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic route can vary, but it typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to optimize the yield and purity of the compound.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of “MFCD32876584” is scaled up to meet the demand for the compound. This involves the use of large-scale reactors and automated systems to ensure consistent quality and efficiency. The industrial production process also includes rigorous quality control measures to ensure that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32876584” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD32876584” into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution Reagents: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD32876584” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, “MFCD32876584” is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: “MFCD32876584” is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
“MFCD32876584” can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or functional groups. The comparison can focus on aspects such as:
Chemical Structure: Differences in the arrangement of atoms and functional groups.
Reactivity: Variations in the types of reactions the compounds undergo.
Applications: Differences in the scientific and industrial applications of the compounds.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds share some characteristics with “MFCD32876584” but also have distinct properties that make them unique.
Propriétés
Formule moléculaire |
C7H7BrClN5 |
|---|---|
Poids moléculaire |
276.52 g/mol |
Nom IUPAC |
5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN5.ClH/c8-4-2-10-7(11-3-4)5-1-6(9)13-12-5;/h1-3H,(H3,9,12,13);1H |
Clé InChI |
UVZIGBXBDGBBMD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1N)C2=NC=C(C=N2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


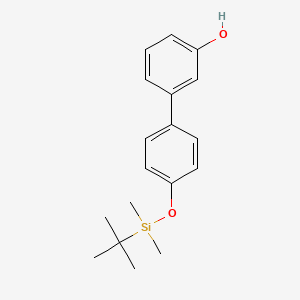
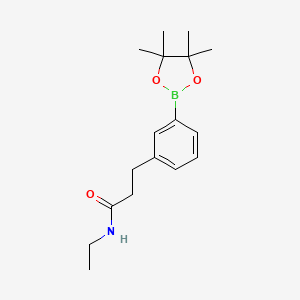
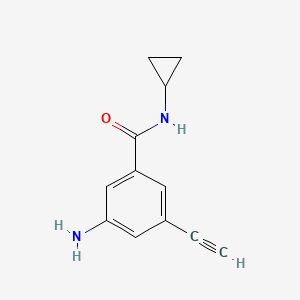
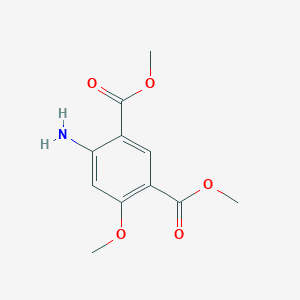
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
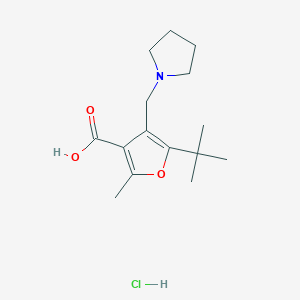
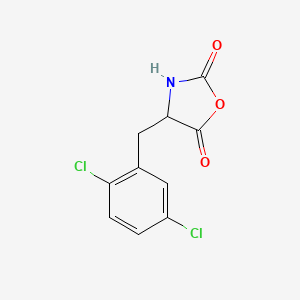
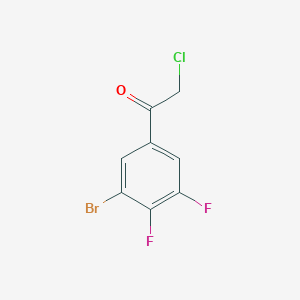



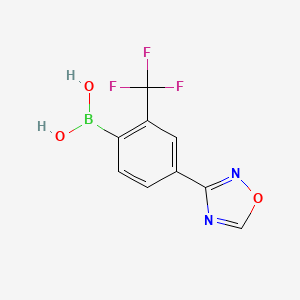
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
